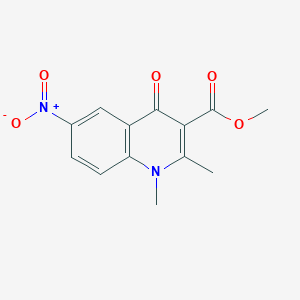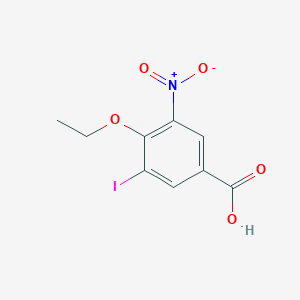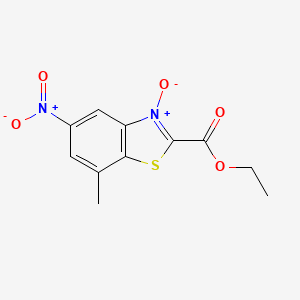
4-Acetamino-anthrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamino-anthrone is a derivative of anthrone, a tricyclic aromatic ketone. This compound is characterized by the presence of an acetamino group attached to the anthrone structure. Anthrone derivatives are known for their diverse applications in pharmaceuticals, particularly as laxatives and in the colorimetric determination of carbohydrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamino-anthrone typically involves the acylation of anthrone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamino derivative. The general reaction scheme is as follows: [ \text{Anthrone} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale acylation processes using high-purity anthrone and acetic anhydride. The reaction is conducted in a batch reactor with continuous monitoring of temperature and pressure to optimize yield and purity. Post-reaction, the product is purified through recrystallization or chromatography techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetamino-anthrone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of anthranol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamino group, where reagents like sodium hydroxide or ammonia can replace the acetamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthranol derivatives.
Substitution: Various substituted anthrone derivatives.
Aplicaciones Científicas De Investigación
4-Acetamino-anthrone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of carbohydrate metabolism and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Utilized in the manufacture of pharmaceuticals and as a component in analytical chemistry for the detection of carbohydrates .
Mecanismo De Acción
The mechanism of action of 4-Acetamino-anthrone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in carbohydrate metabolism, such as glycosidases.
Pathways Involved: The compound exerts its effects by inhibiting the activity of these enzymes, leading to altered carbohydrate processing and absorption in the gastrointestinal tract.
Comparación Con Compuestos Similares
Anthrone: The parent compound, used in similar applications but lacks the acetamino group.
Anthraquinone: An oxidized form of anthrone, widely used in dye production and as a laxative.
Anthranol: A reduced form of anthrone, used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness of 4-Acetamino-anthrone: this compound is unique due to its specific acetamino substitution, which imparts distinct chemical properties and biological activities. This modification enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
N-(10-oxo-9H-anthracen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10(18)17-15-8-4-7-13-14(15)9-11-5-2-3-6-12(11)16(13)19/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKQKFIIBSADGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)
![2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride](/img/structure/B8044023.png)


![4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid](/img/structure/B8044059.png)
![2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B8044062.png)

![methyl N-methyl-N-[N'-(methylsulfamoyl)-N-(4-sulfamoylphenyl)carbamimidoyl]carbamate](/img/structure/B8044087.png)
![4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline](/img/structure/B8044089.png)


